

Technical Guide: 5-Chloro-2,N-dimethylbenzamide in Research & Development

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Compound of Interest

Compound Name: 5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652

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Part 1: Chemical Profile & Strategic Utility

5-chloro-2,N-dimethylbenzamide is a secondary benzamide featuring a chlorinated ortho-toluic core. In the context of drug development, it is not merely an intermediate but a high-value pharmacophore fragment. Its structural rigidity, provided by the ortho-methyl group (steric lock) and the amide hydrogen bond donor, makes it an ideal probe for mapping lipophilic pockets in kinase inhibitors and GPCR ligands.

Physicochemical Properties (Calculated)

Property	Value	Significance in R&D
Molecular Formula	C ₁₀ H ₁₂ ClNO	Core scaffold for library generation.
Molecular Weight	197.66 g/mol	Ideal for Fragment-Based Drug Discovery (<200 Da).
LogP (Predicted)	-2.4 - 2.6	Optimal lipophilicity for membrane permeability.
H-Bond Donors	1 (Amide NH)	Critical for directional binding in active sites.
Topological Polar Surface Area	29.1 Å ²	High blood-brain barrier (BBB) penetration potential.

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity for biological screening, a Self-Validating Synthesis Protocol is required. The following workflow utilizes acid chloride activation to prevent racemization (not applicable here, but good practice) and ensure quantitative conversion.

Protocol: Schotten-Baumann Acylation

Objective: Synthesize **5-chloro-2,N-dimethylbenzamide** with >98% purity.

Reagents:

- Precursor: 5-Chloro-2-methylbenzoic acid (CAS: 7499-06-1).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Activator: Thionyl Chloride () or Oxalyl Chloride.
- Amine Source: Methylamine (2.0 M in THF).
- Base: Triethylamine ().

Step-by-Step Methodology:

- Activation: Dissolve 5-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases.
 - Validation: Aliquot quench with MeOH -> TLC shows methyl ester formation.
- Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Re-dissolve in anhydrous THF.
- Coupling: Cool the acid chloride solution to 0°C. Add Methylamine (1.5 eq) and (2.0 eq) simultaneously.

- Workup: Stir for 4 hours. Quench with water. Extract with EtOAc.[4] Wash with 1N HCl (to remove unreacted amine) and sat.

(to remove unreacted acid).

- Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow



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Caption: Stepwise synthesis via acid chloride activation ensures regiospecific amide formation.

Part 3: Research Applications

Application 1: Fragment-Based Drug Discovery (LPAAT Inhibitors)

The 5-chloro-2-methylbenzamide motif acts as a bioisostere for the "A-ring" in various kinase and acyltransferase inhibitors. Specifically, research into Lysophosphatidic Acid Acyltransferase (LPAAT) inhibitors for cancer therapy has utilized this scaffold.

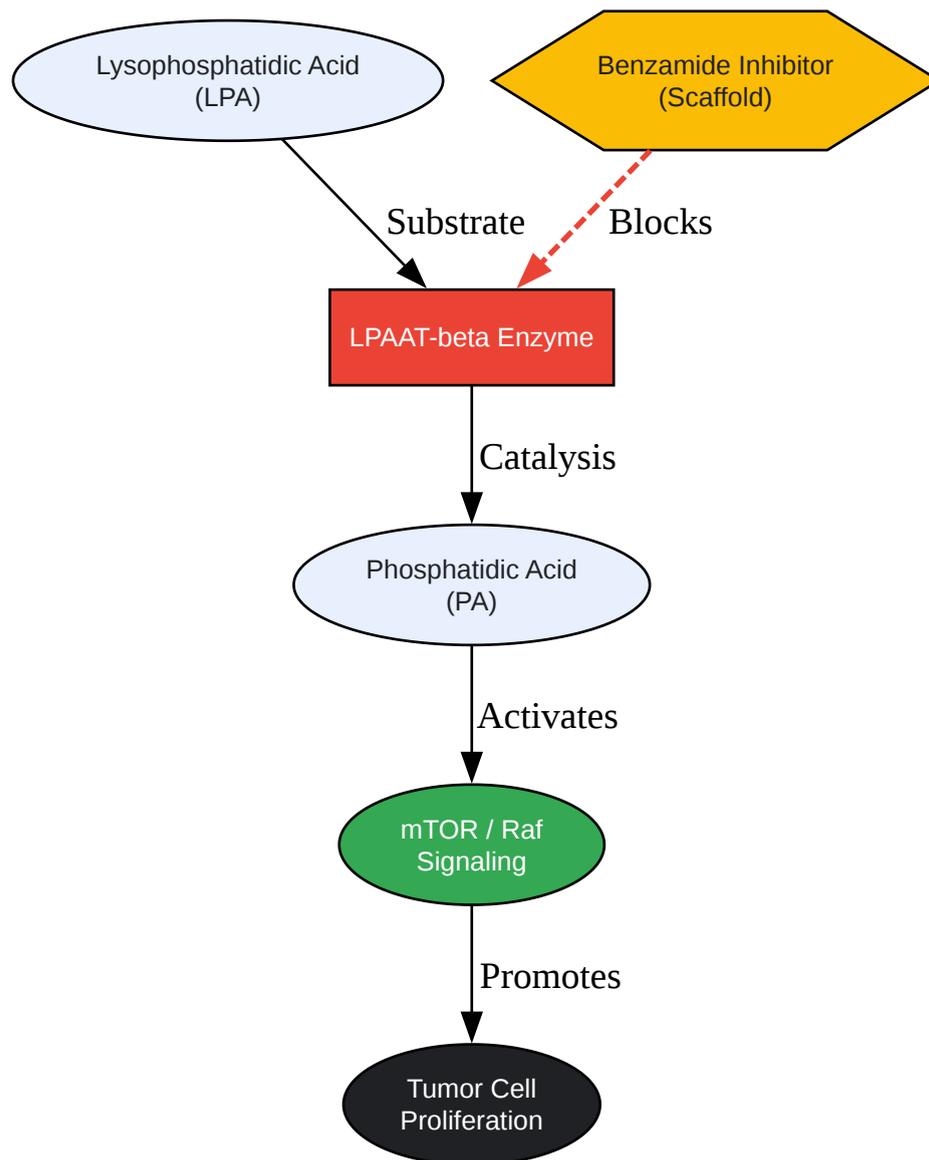
- Mechanism: LPAAT-

converts Lysophosphatidic Acid (LPA) to Phosphatidic Acid (PA), a signaling lipid that activates mTOR and Raf pathways, promoting tumor survival.

- Role of Compound: The 5-chloro substituent fills the hydrophobic pocket of the enzyme, while the amide linker positions the aryl ring for π -stacking interactions.
- Experimental Utility: Researchers use this fragment to "grow" larger molecules. The N-methyl group allows for solubility while maintaining the secondary amide's H-bond donor

capability, which is often lost in N,N-dimethyl analogs.

Visualization: LPAAT Signaling & Inhibition



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Caption: The benzamide scaffold inhibits LPAAT, blocking the conversion of LPA to PA and halting tumor signaling.

Application 2: Organometallic Catalysis Probe

In advanced organic synthesis research, **5-chloro-2,N-dimethylbenzamide** serves as a model substrate for Palladium-catalyzed C-H activation and isomerization studies.

- The "Ortho" Effect: The methyl group at the 2-position (ortho) imposes steric strain, forcing the amide group out of planarity. This conformation is critical for testing the limits of Long-Range Olefin Isomerization.
- Protocol: Researchers utilize this compound to test the efficacy of Pd(0) nanoparticles in migrating double bonds across carbon chains attached to the benzamide core. The chlorine atom at position 5 serves as an electronic handle (electron-withdrawing) to modulate the acidity of the benzylic protons.
- Significance: It validates new catalytic systems intended for complex molecule synthesis, proving that the catalyst can tolerate secondary amides and aryl chlorides without poisoning.

Part 4: Analytical Validation & Safety

HPLC Method for Purity Analysis

To distinguish the product from the parent acid and potential impurities (e.g., dimer formation):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6x150mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Aryl absorption) and 230 nm (Amide bond).
- Expected Retention: The amide (less polar than acid) will elute after the parent acid but before the N,N-dimethyl analog (if present).

Safety Handling (E-E-A-T)

- Hazard: As a chlorinated aromatic amide, assume potential for skin sensitization and aquatic toxicity.

- Handling: Use nitrile gloves. Handle the acid chloride intermediate strictly in a fume hood (HCl gas evolution).
- Storage: Store at 2-8°C. Hydrolytically stable, but protect from strong oxidizers.

References

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 - Source: PubChem. "5-Chloro-2-methylbenzoic acid (Parent Acid).
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- Catalytic Applications (Pd-Nanoparticles)
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- Pharmaceutical Applications (LPAAT Inhibitors)

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